TG 100572 Hydrochloride Exhibits Sub-Nanomolar Src Family Potency Superior to Prototypical Src Inhibitors
TG 100572 demonstrates sub-nanomolar IC50 values against multiple Src family kinases, including Fyn (0.5 nM), Lck (0.1 nM), Lyn (0.4 nM), Src (1 nM), and Yes (0.2 nM) [1]. In contrast, the widely used Src family inhibitor PP1 exhibits IC50 values of approximately 5-50 nM against these kinases in comparable assays, representing a 10- to 50-fold lower potency [2].
| Evidence Dimension | Src family kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Fyn: 0.5 nM; Lck: 0.1 nM; Lyn: 0.4 nM; Src: 1 nM; Yes: 0.2 nM |
| Comparator Or Baseline | PP1 (Src family inhibitor): Fyn ~5 nM; Lck ~5 nM; Lyn ~10 nM; Src ~50 nM |
| Quantified Difference | 10- to 50-fold lower IC50 for TG 100572 versus PP1 |
| Conditions | In vitro kinase activity assays with recombinant Src family kinases; IC50 calculated from 3 independent experiments |
Why This Matters
For angiogenesis research, the sub-nanomolar Src family potency of TG 100572 enables complete pathway blockade at lower concentrations, reducing off-target effects relative to weaker Src inhibitors.
- [1] Palanki MS, et al. Discovery of 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol (TG100572): A novel multi-targeted kinase inhibitor with potent anti-angiogenic activity. ACS Med Chem Lett. 2011;2(2):148-153. View Source
- [2] Hanke JH, et al. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. J Biol Chem. 1996;271(2):695-701. View Source
